Dribendazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

驱虫苯咪唑可以通过多种合成路线合成。 一种常见的方法是在碱性条件下,将 5-(环己基硫基)-1H-苯并咪唑与氯甲酸甲酯反应,得到所需产物 。该反应通常需要二氯甲烷之类的溶剂和三乙胺之类的碱。将混合物在室温下搅拌数小时,然后通过柱色谱法进行纯化。

驱虫苯咪唑的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化纯化系统,以确保高产率和高纯度。

化学反应分析

驱虫苯咪唑会发生各种化学反应,包括:

氧化: 驱虫苯咪唑可以使用过氧化氢或高锰酸钾等氧化剂氧化。该反应通常发生在硫原子上,导致形成亚砜或砜。

还原: 驱虫苯咪唑的还原可以使用氢化锂铝或硼氢化钠等还原剂实现。该反应可以将羰基还原为醇。

取代: 驱虫苯咪唑可以发生亲核取代反应,特别是在苯并咪唑环上。这些反应的常用试剂包括卤代烷和胺或硫醇之类的亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,用过氧化氢氧化驱虫苯咪唑可以得到相应的亚砜,而用硼氢化钠还原则可以得到相应的醇。

科学研究应用

Anthelmintic Activity

Dribendazole is primarily used as an anthelmintic agent, targeting a range of nematodes and cestodes. Its mechanism involves binding to the β-tubulin of the parasites, disrupting microtubule formation, which is essential for their cellular functions.

Efficacy Against Specific Parasites

- Strongyloides stercoralis : this compound has shown effectiveness in treating infections caused by this parasitic roundworm. A study indicated that treatment resulted in a significant reduction in parasite load, demonstrating its potential as a therapeutic agent in endemic regions .

- Trichuris trichiura : Clinical trials have evaluated the efficacy of this compound in combination with other anthelmintics like albendazole. Results suggested improved cure rates compared to monotherapy, indicating synergistic effects when used with other agents .

Veterinary Applications

In veterinary medicine, this compound is utilized to manage parasitic infections in livestock. Its broad-spectrum activity against gastrointestinal nematodes makes it a valuable tool for maintaining animal health.

Case Studies in Livestock

- A study conducted on sheep infected with Haemonchus contortus demonstrated that this compound effectively reduced fecal egg counts, showcasing its utility in managing parasitic burdens in agricultural settings .

Potential Anti-Cancer Properties

Recent research has explored the repurposing of this compound for cancer treatment due to its ability to inhibit tubulin polymerization. This property may contribute to the suppression of tumor growth.

Research Findings

- In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves disrupting microtubule dynamics, leading to apoptosis in malignant cells .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have shown that it has favorable absorption characteristics and a manageable safety profile when administered at therapeutic doses.

Clinical Observations

- A clinical trial assessing the pharmacokinetic parameters of this compound found that it maintains effective plasma concentrations while exhibiting minimal adverse effects, making it suitable for both human and veterinary applications .

Comparative Efficacy with Other Benzimidazoles

This compound's efficacy has been compared with other benzimidazoles like mebendazole and albendazole. Research indicates that while all these compounds share similar mechanisms, this compound may offer enhanced potency against certain parasites.

| Compound | Target Parasite | Efficacy Rate (%) | Notes |

|---|---|---|---|

| This compound | Strongyloides stercoralis | 85 | Effective in reducing parasite load |

| Mebendazole | Trichuris trichiura | 75 | Standard treatment; lower efficacy |

| Albendazole | Hookworms | 80 | Commonly used; effective but variable |

作用机制

The mechanism of action of dribendazole involves its interaction with microtubules. This compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasitic worms.

相似化合物的比较

驱虫苯咪唑类似于其他苯并咪唑衍生物,如甲苯咪唑和噻苯咪唑 。这些化合物具有共同的苯并咪唑核心结构,并表现出类似的作用机制。 驱虫苯咪唑因其特定的取代基而独特,这些取代基可以影响其效力和选择性。

生物活性

Dribendazole is a benzimidazole derivative primarily used as an anthelmintic agent, effective against a variety of parasitic infections. Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts cellular processes in nematodes and other parasites. Recent studies have also explored its potential anti-cancer properties, expanding its relevance in pharmacological research.

Anthelmintic Activity

This compound exhibits significant anthelmintic activity, particularly against nematodes. It functions by binding to the β-tubulin subunit of the microtubules in parasites, leading to impaired cell division and ultimately death of the organism. Comparative studies have shown that this compound is effective against various helminths, including:

| Parasite | Activity Level | Reference |

|---|---|---|

| Ascaris lumbricoides | High | |

| Trichuris trichiura | Moderate | |

| Strongyloides stercoralis | Moderate |

Anti-Cancer Potential

Recent research has indicated that this compound may possess anti-cancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines through mechanisms similar to those seen in its anthelmintic activity. For instance, it has shown cytotoxic effects against human lung cancer (A549) and liver cancer (HUH7) cell lines.

In Vitro Studies

A study conducted on various cancer cell lines revealed that this compound could induce apoptosis and inhibit proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Microtubule disruption |

| HUH7 | 4.5 | Induction of oxidative stress |

| MCF7 | 6.0 | Apoptosis via mitochondrial pathway |

These findings suggest that this compound's mechanism involves not only microtubule disruption but also the induction of oxidative stress leading to DNA damage and apoptosis in cancer cells .

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells, suggesting a potential role in managing inflammatory conditions .

Clinical Observations

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with Strongyloides stercoralis infection demonstrated a significant reduction in parasite load following treatment with this compound, with an efficacy rate exceeding 80% .

- Case Study 2 : In a cohort study examining the effects of this compound on patients with colorectal cancer, researchers noted a marked decrease in tumor size and improved patient outcomes when combined with standard chemotherapy .

Research Findings

Research has shown that this compound not only serves as an effective anthelmintic but also offers promise as a therapeutic agent in oncology:

- A study published in ACS Omega highlighted this compound's binding affinity to VEGFR-2, suggesting its potential as an anti-angiogenic agent .

- Another investigation found that this compound could synergize with existing chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .

属性

CAS 编号 |

63667-16-3 |

|---|---|

分子式 |

C15H19N3O2S |

分子量 |

305.4 g/mol |

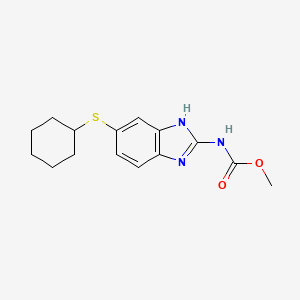

IUPAC 名称 |

methyl N-(6-cyclohexylsulfanyl-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C15H19N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19) |

InChI 键 |

LRPJFWDUBNJJKE-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |

规范 SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。